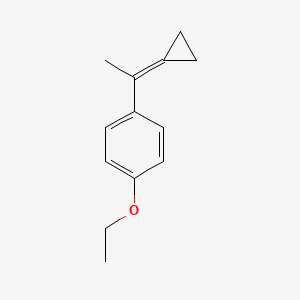![molecular formula C19H32N2O3 B14242702 N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea CAS No. 188685-76-9](/img/structure/B14242702.png)
N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxyurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea typically involves the reaction of 4-(dodecyloxy)aniline with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While detailed industrial production methods for N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the purity and consistency of the compound on an industrial scale.
化学反应分析
Types of Reactions
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.
科学研究应用
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea involves its interaction with specific molecular targets and pathways. The hydroxyurea moiety is known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, the dodecyloxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
N-(4-Dodecyloxyphenyl)acetamide: Similar in structure but with an acetamide group instead of hydroxyurea.
4-(Dodecyloxy)aniline: Lacks the hydroxyurea moiety, making it less reactive in certain biological contexts.
Uniqueness
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea stands out due to its combination of the dodecyloxy group and hydroxyurea moiety, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
188685-76-9 |
|---|---|
分子式 |
C19H32N2O3 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
1-(4-dodecoxyphenyl)-3-hydroxyurea |
InChI |
InChI=1S/C19H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-24-18-14-12-17(13-15-18)20-19(22)21-23/h12-15,23H,2-11,16H2,1H3,(H2,20,21,22) |
InChI 键 |
FQVBNYDTWGUIQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
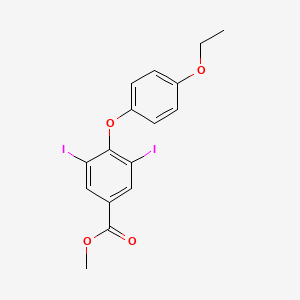
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
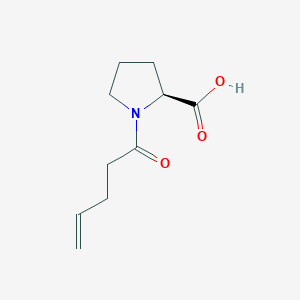
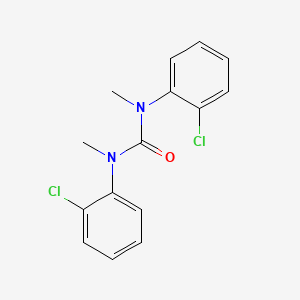
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
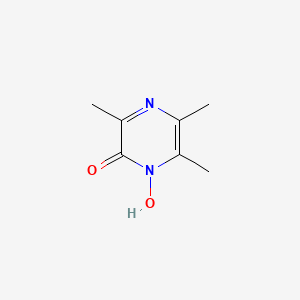
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)

